

A Comparative Guide to the Dissolution Kinetics of Dolomite and Calcite

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Compound of Interest

Compound Name: Dolomite

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The dissolution behavior of carbonate minerals is a critical factor in a wide range of scientific and industrial applications, from geological CO₂ sequestration and reservoir characterization to pharmaceutical formulation and drug delivery. This guide provides an objective comparison of the dissolution kinetics of two of the most abundant carbonate minerals: **dolomite** [CaMg(CO₃)₂] and calcite (CaCO₃). The information presented herein is supported by experimental data to assist researchers in understanding the fundamental differences in their reactivity.

Executive Summary

Under comparable conditions, calcite consistently exhibits a faster dissolution rate than **dolomite**.^{[1][2]} Experimental data reveals that the initial dissolution rates of **dolomite** can be 3 to 60 times lower than that of limestone (primarily calcite).^{[1][2]} This difference in reactivity is attributed to the distinct crystal structures and the slower detachment of magnesium ions from the **dolomite** lattice. The dissolution of both minerals is influenced by several factors, including pH, temperature, CO₂ partial pressure (pCO₂), and the presence of ionic species in the solution. However, the extent of these influences varies between the two minerals.

Quantitative Comparison of Dissolution Kinetics

The following tables summarize key quantitative data from various experimental studies, providing a direct comparison of the dissolution kinetics of **dolomite** and calcite under different

conditions.

Table 1: Comparison of Dissolution Rates at 25°C

Mineral	pCO ₂ (atm)	pH	Dissolution Rate (mol·m ⁻² ·s ⁻¹)	Reference
Calcite	1	~4.0	Increases by a factor of 3 from 1 to ~20 atm pCO ₂	[3]
Dolomite	1	~4.0	Increases with increasing pCO ₂ up to 10 atm	[3]
Limestone	0.0003	-	4.5 x 10 ⁻⁹	[2]
Dolomite	0.0003	-	4.5 x 10 ⁻⁹	[2]
Limestone	1	-	1.2 x 10 ⁻⁶	[2]
Dolomite	1	-	4.0 x 10 ⁻⁷	[2]

Table 2: Apparent Activation Energy of Dissolution

Mineral	Conditions	Apparent Activation Energy (E _a) (kJ·mol ⁻¹)	Reference
Calcite	25–100 °C	48.2 ± 4.6	[4]
Dolomite	pH = 4 (1–50 atm pCO ₂)	34	[4]
Dolomite	pH = 4.8 (30 atm pCO ₂)	21	[4]
Dolomite	pH = 5.5 (50 atm pCO ₂)	16	[4]

Factors Influencing Dissolution Kinetics

The dissolution rates of both **dolomite** and calcite are not static and are significantly influenced by the surrounding chemical and physical environment.

pH

The dissolution of both minerals is highly dependent on pH, with rates generally increasing in more acidic conditions.[4] This is due to the reaction of H⁺ ions with the carbonate surface, which drives the dissolution process.

Temperature

Higher temperatures generally lead to increased dissolution rates for both minerals due to enhanced reaction kinetics.[4] The apparent activation energy (E_a) provides a measure of the temperature sensitivity of the reaction. As shown in Table 2, the activation energy for calcite dissolution is higher than that of **dolomite** under the tested acidic conditions, indicating a greater sensitivity to temperature changes.[4]

CO₂ Partial Pressure (pCO₂)

Increased pCO₂ leads to the formation of carbonic acid in aqueous solutions, which in turn lowers the pH and accelerates the dissolution of both minerals.[1][2][3] However, the response to changes in pCO₂ differs. For instance, at 25°C, the calcite dissolution rate increases with pCO₂ up to approximately 20 atm, while the **dolomite** dissolution rate shows a similar trend up to 10 atm before plateauing.[3]

Hydrodynamic Conditions

The rate of mass transport of reactants to and products from the mineral surface can influence the overall dissolution rate. Studies have shown that calcite dissolution is more sensitive to changes in hydrodynamic conditions (e.g., stirring speed) compared to **dolomite**, suggesting a greater contribution of mass transport control to its dissolution kinetics.[1][3]

Inhibitors

The presence of certain ions in solution can significantly inhibit the dissolution of both minerals. For example, dissolved calcium has been shown to inhibit **dolomite** dissolution.[5] Similarly,

other studies have investigated the inhibitory effects of various cations and organic molecules on calcite dissolution.

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies designed to measure mineral dissolution rates under controlled conditions. Below are summaries of common experimental setups.

Rotating Disk Reactor

This method involves rotating a polished mineral disk at a constant speed in a reactive solution. The controlled hydrodynamics allow for the precise study of the interplay between surface reaction and mass transport. The dissolution rate is determined by analyzing the concentration of dissolved ions (Ca^{2+} , Mg^{2+}) in the solution over time.

Fluidized Bed Reactor

In this setup, mineral particles are suspended in an upward flow of a reactive solution. This ensures a large surface area for reaction and uniform contact with the fluid. By analyzing the effluent solution for dissolved ion concentrations, the dissolution rate can be calculated. This method is particularly useful for studying the kinetics of powdered samples.[6]

Batch Reactor

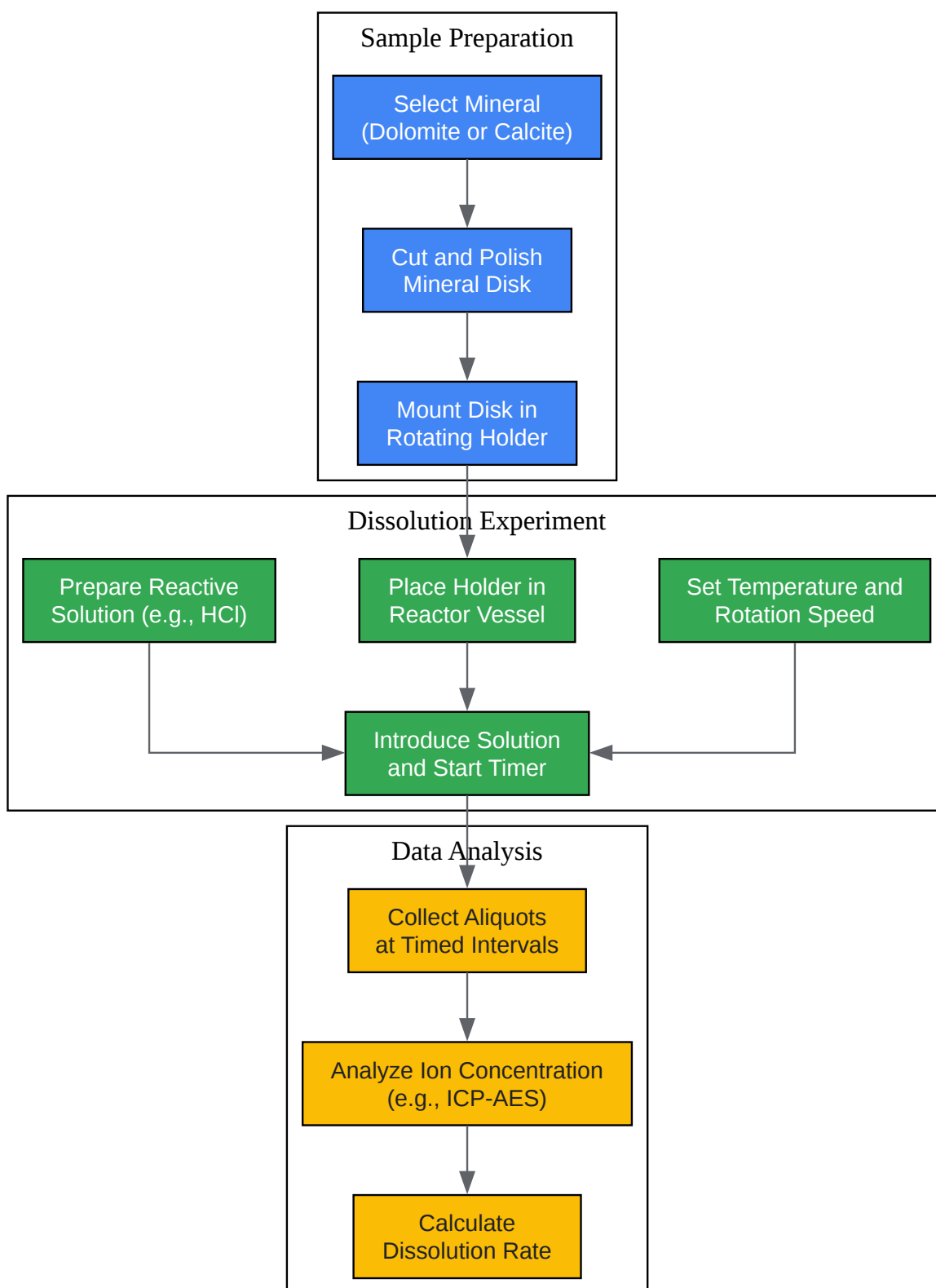
A known mass of the mineral is placed in a sealed reactor with a specific volume of reactive solution. The system is typically stirred to ensure homogeneity. The change in the chemical composition of the solution is monitored over time to determine the dissolution rate.[3]

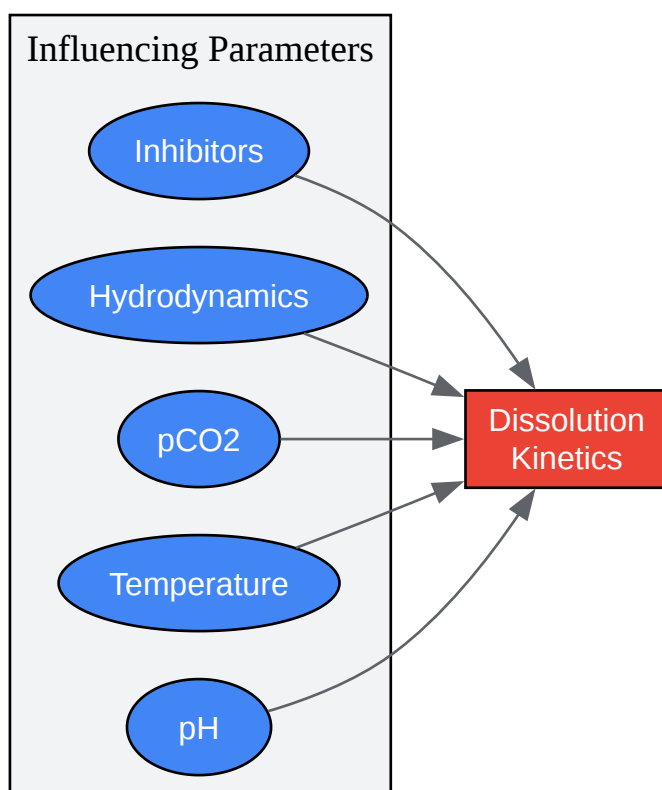
Atomic Force Microscopy (AFM)

AFM allows for the in-situ, nanoscale observation of the mineral surface during dissolution. This technique provides direct visual evidence of dissolution processes, such as the formation and growth of etch pits, and allows for the measurement of dissolution rates at specific crystal faces or defect sites.[7]

Visualizing Experimental Workflows and Influencing Factors

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a rotating disk experiment and the key factors influencing carbonate dissolution.





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